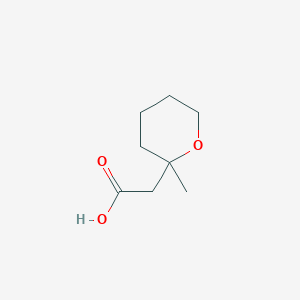

2-(2-Methyloxan-2-yl)acetic acid

Description

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

2-(2-methyloxan-2-yl)acetic acid |

InChI |

InChI=1S/C8H14O3/c1-8(6-7(9)10)4-2-3-5-11-8/h2-6H2,1H3,(H,9,10) |

InChI Key |

SYBKUIDAWCVALK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCO1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyloxan-2-yl)acetic acid typically involves the reaction of oxane derivatives with acetic acid or its derivatives under controlled conditions. One common method includes the reaction of 2-methyloxane with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyloxan-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the acetic acid group to an alcohol or aldehyde.

Substitution: The acetic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Oxane derivatives with ketone or carboxylic acid groups.

Reduction: Alcohol or aldehyde derivatives of oxane.

Substitution: Various substituted oxane derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-Methyloxan-2-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methyloxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Amino-2-(3-Methyloxan-3-yl)acetic Acid

- Its molecular weight is 173.21 g/mol, slightly higher due to the amino substituent .

- Stereochemistry: The 3-methyloxane ring may adopt different conformations compared to the 2-methyloxane in the target compound, affecting interactions in chiral environments.

- Applications: Amino-substituted acetic acids are often intermediates in peptide synthesis or enzyme inhibitors, suggesting possible pharmaceutical relevance for this analog.

2-(5-Methyloxazol-2-yl)acetic Acid

- Structure: Features a five-membered oxazole ring (C₆H₇NO₃, MW: 141.12 g/mol) with a methyl group at the 5-position .

- Key Differences :

- Ring Size and Heteroatoms : The oxazole’s nitrogen atom creates a π-electron-deficient system, contrasting with the electron-rich oxane ring. This difference impacts reactivity in cycloaddition or nucleophilic substitution reactions.

- Acidity : The oxazole’s electron-withdrawing nature may increase the acetic acid group’s acidity compared to the oxane derivative.

2-(3-Bromo-4-methoxyphenyl)acetic Acid

- Structure : An aromatic acetic acid derivative (C₉H₉BrO₃, MW: 257.08 g/mol) with bromine and methoxy substituents .

- Key Differences: Aromatic vs. Aliphatic Systems: The phenyl ring introduces conjugation and planar geometry, unlike the non-planar oxane. Substituent Effects: Bromine (electron-withdrawing) and methoxy (electron-donating) groups modulate electronic properties, influencing regioselectivity in further derivatization.

- Applications : Used in synthesizing natural products (e.g., Combretastatin A-4), suggesting utility in medicinal chemistry.

α-Methylphenoxyacetic Acid

- Structure: Contains a methylphenoxy group attached to the acetic acid backbone (C₉H₁₀O₃, MW: 166.17 g/mol) .

- Solubility: The hydrophobic phenyl ring may decrease aqueous solubility compared to the oxane derivative.

- Applications : Similar compounds are intermediates in herbicide and polymer synthesis.

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : The oxane ring in this compound likely requires specialized cyclization methods, whereas oxazole derivatives (e.g., ) are synthesized via multicomponent reactions .

- Reactivity Trends : Electron-donating groups (e.g., methyl on oxane) may stabilize intermediates in nucleophilic acyl substitution, while electron-withdrawing groups (e.g., bromine in ) enhance electrophilic aromatic substitution.

- Safety Considerations : Analogous acetic acids (e.g., ) exhibit skin/eye irritation hazards, suggesting similar precautions are warranted for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.